molecular formula C8H8ClNO B1443361 2-Amino-6-methylbenzoyl chloride CAS No. 1227780-69-9

2-Amino-6-methylbenzoyl chloride

Cat. No. B1443361
M. Wt: 169.61 g/mol
InChI Key: OUBDHBIRWWPCTR-UHFFFAOYSA-N
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Description

“2-Amino-6-methylbenzoyl chloride” is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 . It falls under the category of carbonyl chlorides .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-methylbenzoyl chloride” consists of 8 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .


Physical And Chemical Properties Analysis

“2-Amino-6-methylbenzoyl chloride” has a predicted boiling point of 284.5±28.0 °C and a predicted density of 1.262±0.06 g/cm3 . Its pKa value is predicted to be -0.49±0.10 .

Scientific Research Applications

Synthesis of Complex Molecules

2-Amino-6-methylbenzoyl chloride and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, the compound has been utilized in the synthesis of Chloranthraniliprole, a potent insecticide, through a series of reactions involving hydrogenation, chlorination, and condensation steps, showcasing its utility in pharmaceutical and agricultural chemical synthesis (Zheng Jian-hong, 2012).

Structural and Spectroscopic Studies

In structural chemistry, derivatives of 2-Amino-6-methylbenzoyl chloride have been used to create compounds with interesting hydrogen-bonding interactions, as observed in the synthesis of various amide compounds. These studies help in understanding molecular conformations and designing new materials with desired properties (Guangyou Zhang, Di-Juan Chen, Xiang-Yang Guo, Shu-Hong Wang, Jian-guo Chang, 2010).

Corrosion Inhibition

Some derivatives of 2-Amino-6-methylbenzoyl chloride have been investigated for their corrosion inhibition properties. For instance, research on nitrogen-containing compounds, including derivatives of 2-Amino-6-methylbenzoyl chloride, has shown potential in protecting steel in NaCl media, highlighting its importance in materials science and engineering applications (G. Gece, S. Bilgiç, 2009).

Antimicrobial Activity

The antibacterial and antifungal activities of various compounds synthesized from 2-Amino-6-methylbenzoyl chloride derivatives have been explored, demonstrating the potential of these compounds in developing new antimicrobial agents. Such studies contribute significantly to the field of medicinal chemistry and pharmaceutical sciences (Ameya Chavan, N. Pai, 2007).

properties

IUPAC Name

2-amino-6-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBDHBIRWWPCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylbenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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